

Toxicological Profile of N4Acetylsulfamethazine: An In-depth Technical Guide

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Compound of Interest		
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Disclaimer: Direct toxicological data for **N4-Acetylsulfamethazine** is limited in publicly available literature. This guide provides a comprehensive overview of the toxicological profile of its parent compound, sulfamethazine, to infer the potential toxicological characteristics of **N4-Acetylsulfamethazine**. The information presented herein is intended for research and professional informational purposes only.

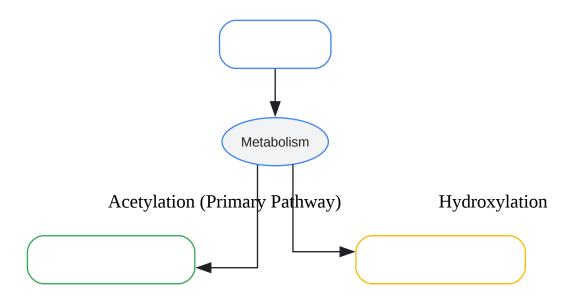
Introduction

N4-Acetylsulfamethazine is the primary metabolite of sulfamethazine, a sulfonamide antibiotic used in veterinary medicine.[1] The acetylation of the N4 amino group is a major pathway for the metabolism of sulfamethazine in various species, including pigs and humans.[1][2] This metabolic conversion is significant as it alters the physicochemical properties of the parent compound, which can, in turn, influence its toxicological profile. Understanding the toxicology of **N4-Acetylsulfamethazine** is crucial for a complete safety assessment of sulfamethazine. Given the scarcity of direct data, this document focuses on the known toxicological profile of sulfamethazine as a surrogate.

Metabolism of Sulfamethazine to N4-Acetylsulfamethazine



Sulfamethazine undergoes phase II metabolism, primarily through acetylation, to form **N4-Acetylsulfamethazine**. This reaction is catalyzed by N-acetyltransferase enzymes. In addition to acetylation, sulfamethazine can also be metabolized through hydroxylation.[1][3]



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Caption: Metabolic pathway of Sulfamethazine.

Toxicological Profile of Sulfamethazine (as a Proxy for N4-Acetylsulfamethazine)

The toxicological effects of sulfamethazine have been studied in various animal models. The primary areas of concern include carcinogenicity, particularly in the thyroid gland, reproductive and developmental effects, and hypersensitivity reactions common to sulfonamides.

Acute Toxicity

Quantitative data on the acute toxicity of sulfamethazine is available.



Parameter	Value	Species	Route	Reference
LD50	>50,000 mg/kg	Mouse	Oral	[4][5]
LD50	1165 mg/kg	Mouse	Oral (Sodium Salt)	[6]
LD50	1060 mg/kg	Mouse	Intraperitoneal	[5]
LD50	1440 mg/kg	Mouse	Subcutaneous	[5]
LD50	1776 mg/kg	Mouse	Intravenous	[5]
LD50	2450 mg/kg	Rabbit	Intravenous	[5]
LD50	2000 mg/kg	Rat	Subcutaneous	[5]

Carcinogenicity

Chronic feeding studies have demonstrated that sulfamethazine can induce thyroid follicular cell tumors in both mice and rats.[7][8][9][10]

Study	Species	Dose Levels (ppm in diet)	Duration	Key Findings	Reference
Chronic Feeding	B6C3F1 Mice	300, 600, 1200, 2400, 4800	24 months	Increased incidence of thyroid follicular cell adenomas at 4800 ppm.	[7]
Two- Generation	Fischer 344 Rats	10, 40, 600, 1200, 2400	24 months	Dose-related increase in follicular cell adenomas and adenocarcino mas of the thyroid.	[8]



The proposed mechanism for thyroid tumorigenesis is non-genotoxic and involves the inhibition of thyroid peroxidase, leading to altered thyroid hormone homeostasis and increased secretion of thyroid-stimulating hormone (TSH).[9][10][11] This hormonal imbalance is believed to be the primary driver of the observed thyroid tumors in rodents.[12]

Genotoxicity

Sulfamethazine has been evaluated in a variety of genotoxicity assays and is generally considered to be non-genotoxic.[9][10][13]

Assay Type	Test System	Metabolic Activation (S9)	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	With and Without	Negative	[9][13]
Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	With and Without	Negative	[9]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	Without	Positive	[9][10]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	With	Negative	[9][10]
Unscheduled DNA Synthesis	Human Fibroblasts	Not Applicable	Negative	[14]
In vivo Chromosome Aberration	Rat Bone Marrow	Not Applicable	Negative	[9]

Reproductive and Developmental Toxicity



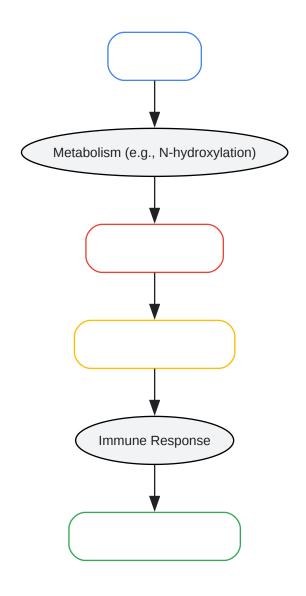
Studies on the reproductive and developmental toxicity of sulfamethazine have shown effects at high doses.

Study Type	Species	Dose Levels	Key Findings	Reference
Continuous Breeding	Swiss CD-1 Mice	0.25%, 0.5%, 1% in diet	Decreased fertility in both males and females at 1% (approx. 1250 mg/kg/day).	[15][16]
Developmental Toxicity	Fischer 344 Rats	600, 1200, 2400 ppm in feed	No evidence of developmental toxicity (embryo/fetotoxic ity or teratogenicity).	[17]

Immunotoxicity and Hypersensitivity

Sulfonamides as a class are known to cause hypersensitivity reactions in some individuals.[18] [19][20] These reactions can range from skin rashes to more severe conditions like Stevens-Johnson syndrome.[21][22] The mechanism is thought to involve the formation of reactive metabolites that can act as haptens, initiating an immune response.[19][21][22] Specifically, the N4-hydroxylated metabolite of some sulfonamides has been implicated in these reactions.[19]





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Caption: Simplified pathway of sulfonamide hypersensitivity.

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for evaluating the toxicological properties of substances like **N4-Acetylsulfamethazine**. Below are detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability,



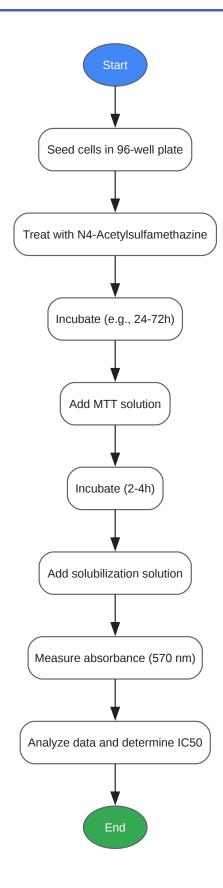
proliferation, and cytotoxicity.[23][24][25][26]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[26] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Expose the cells to various concentrations of the test compound (N4-Acetylsulfamethazine) and appropriate controls (vehicle control, positive control).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Caption: Workflow for an in vitro MTT cytotoxicity assay.



Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

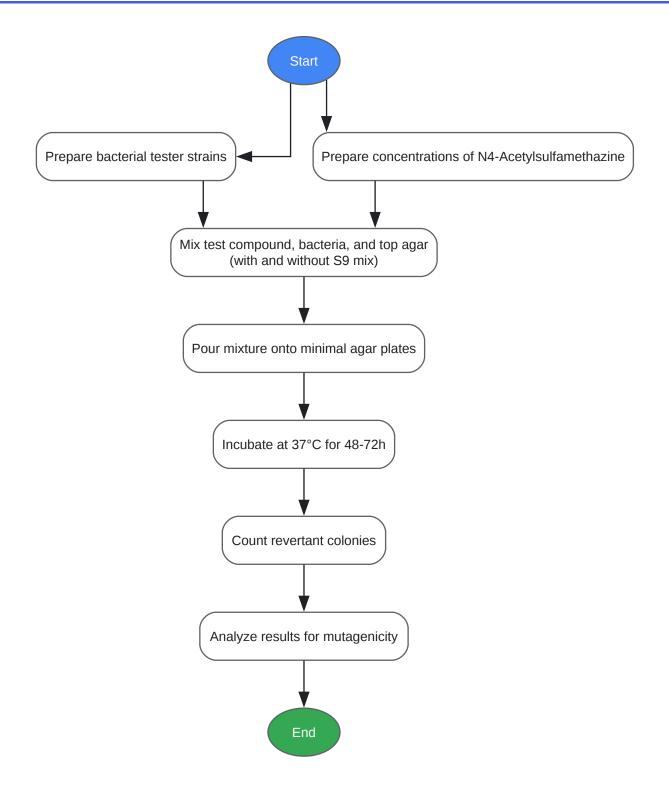
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[27] [28][29][30][31][32][33] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes involved in histidine or tryptophan synthesis, respectively.

Principle: The test measures the frequency of reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium.[27]

Protocol (OECD 471):

- Strain Selection: Select at least five strains of bacteria, including TA98, TA100, TA1535,
 TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.
- Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
- Exposure:
 - Plate Incorporation Method: Mix the test compound, bacterial culture, and molten top agar (with or without S9 mix) and pour it onto minimal glucose agar plates.
 - Pre-incubation Method: Pre-incubate the test compound with the bacterial culture (with or without S9 mix) before mixing with the top agar and plating.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate.
- Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent control group. A compound is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.





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Caption: Workflow for the Ames test (Plate Incorporation Method).

Conclusion



While direct toxicological data on **N4-Acetylsulfamethazine** is scarce, the extensive data available for its parent compound, sulfamethazine, provides a basis for a preliminary toxicological assessment. Sulfamethazine is considered non-genotoxic but has been shown to cause thyroid tumors in rodents through a non-genotoxic, hormone-mediated mechanism. Reproductive effects have been observed at high doses. As with other sulfonamides, the potential for hypersensitivity reactions should be considered. The acetylation at the N4 position may alter the toxicological profile, and further studies directly on **N4-Acetylsulfamethazine** are warranted to fully characterize its safety. The experimental protocols outlined in this guide provide a framework for conducting such necessary toxicological evaluations.

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